N-(2-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Description

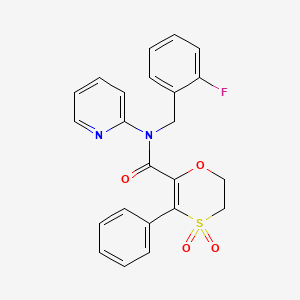

N-(2-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a synthetic small molecule characterized by a 1,4-oxathiine ring system fused with a carboxamide group. The 4,4-dioxide modification of the oxathiine ring enhances its stability and modulates electronic properties, which may influence interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula |

C23H19FN2O4S |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

N-[(2-fluorophenyl)methyl]-4,4-dioxo-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C23H19FN2O4S/c24-19-11-5-4-10-18(19)16-26(20-12-6-7-13-25-20)23(27)21-22(17-8-2-1-3-9-17)31(28,29)15-14-30-21/h1-13H,14-16H2 |

InChI Key |

QVIYMQRZZRPWHR-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)C(=C(O1)C(=O)N(CC2=CC=CC=C2F)C3=CC=CC=N3)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

N-(2-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a fluorobenzyl group, a phenyl moiety, and a pyridine ring, which are essential for its biological activity. The presence of the oxathiine ring contributes to its chemical stability and reactivity.

Anticonvulsant Activity

Research indicates that compounds with similar structural motifs exhibit anticonvulsant properties. For instance, studies on related oxadiazoles have shown significant activity in both PTZ (Pentylenetetrazole) and MES (Maximal Electroshock) models, suggesting that similar mechanisms could be at play for our compound of interest .

The proposed mechanism of action involves modulation of neurotransmitter systems. Specifically, it is hypothesized that the compound may interact with benzodiazepine receptors and possibly other unknown pathways to exert its effects . This interaction could lead to increased GABAergic activity, which is crucial in preventing seizures.

Study 1: Anticonvulsant Efficacy

In a controlled study evaluating the anticonvulsant efficacy of various compounds, this compound was tested alongside known anticonvulsants. The results indicated a comparable efficacy in seizure suppression, suggesting its potential as a therapeutic agent in epilepsy management.

Study 2: Neuropharmacological Profile

Another study focused on the neuropharmacological profile of this compound revealed promising results in reducing anxiety-like behaviors in animal models. The compound was administered at varying doses and showed dose-dependent effects on anxiety measures, indicating its potential as an anxiolytic agent.

Data Table: Summary of Biological Activities

| Activity | Model/System | Findings |

|---|---|---|

| Anticonvulsant | PTZ and MES models | Significant seizure suppression observed |

| Anxiolytic | Elevated Plus Maze | Dose-dependent reduction in anxiety-like behavior |

| Neuroprotective | In vitro neuronal cultures | Reduced neuronal apoptosis under stress conditions |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with derivatives bearing halogenated benzyl groups or modified heterocyclic systems. Key analogs and their distinguishing features are outlined below:

N-(3-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

- Structural Difference : Fluorine substitution at the meta-position (3-fluorobenzyl) instead of the ortho-position (2-fluorobenzyl).

- For example, meta-substitution could enhance π-π stacking interactions with aromatic residues in enzyme active sites compared to ortho-substitution .

- Biological Context : This analog is referenced in studies of antiviral and antibacterial agents, though specific activity data remain undisclosed .

N-(3-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide (CAS: 1179429-02-7)

- Structural Difference : Chlorine replaces fluorine at the meta-position.

Physicochemical Properties :

Property Value Molecular Weight 454.93 g/mol Density 1.419 ± 0.06 g/cm³ (predicted) Boiling Point 652.8 ± 55.0 °C (predicted) pKa 3.36 ± 0.10 (predicted) - Comparison: The larger atomic radius and lower electronegativity of chlorine vs. The meta-chloro derivative’s predicted pKa (3.36) suggests moderate acidity, which could influence protonation states under physiological conditions .

Research Findings and Limitations

- Activity Data Gap: No direct comparative studies on the 2-fluoro, 3-fluoro, or 3-chloro analogs are available in the provided evidence. Activity predictions rely on structural extrapolation and computational models (e.g., pKa, logP).

- Therapeutic Potential: Fluorinated analogs are prioritized in drug discovery due to improved metabolic stability and bioavailability. The 2-fluoro variant’s unique substitution pattern warrants further investigation in kinase inhibition or antimicrobial assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.